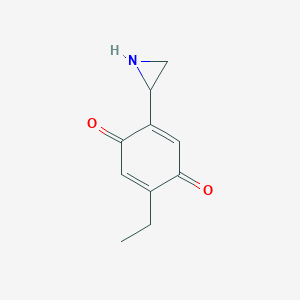
2-Aziridinyl-5-ethyl-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aziridinyl-5-ethyl-1,4-benzoquinone is a synthetic organic compound known for its unique chemical structure and reactivity It belongs to the class of aziridinylbenzoquinones, which are characterized by the presence of aziridine rings attached to a benzoquinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinyl-5-ethyl-1,4-benzoquinone typically involves the reaction of 5-ethyl-1,4-benzoquinone with aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Aziridinyl-5-ethyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoquinone core to hydroquinone.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted aziridinylbenzoquinones.
Aplicaciones Científicas De Investigación
2-Aziridinyl-5-ethyl-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a DNA cross-linking agent, which can be useful in understanding DNA repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.
Industry: Used in the development of new materials and dyes.
Mecanismo De Acción
The mechanism of action of 2-Aziridinyl-5-ethyl-1,4-benzoquinone involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can alkylate DNA, leading to the formation of DNA cross-links. This can interfere with DNA replication and transcription, ultimately inducing cell death. The compound’s ability to target specific molecular pathways makes it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Diaziridinyl-1,4-benzoquinone
- 3,6-Bis(1-aziridinyl)-1,4-benzoquinone
- 2,5-Bis(1-aziridinyl)-1,4-benzoquinone
Uniqueness
2-Aziridinyl-5-ethyl-1,4-benzoquinone is unique due to the presence of the ethyl group at the 5-position of the benzoquinone core. This structural modification can influence the compound’s reactivity and biological activity, making it distinct from other aziridinylbenzoquinones. The ethyl group can also affect the compound’s solubility and stability, which are important factors in its practical applications.
Propiedades
Número CAS |
173069-92-6 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-(aziridin-2-yl)-5-ethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11NO2/c1-2-6-3-10(13)7(4-9(6)12)8-5-11-8/h3-4,8,11H,2,5H2,1H3 |
Clave InChI |
QPVYHESXTQGZPW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)C(=CC1=O)C2CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



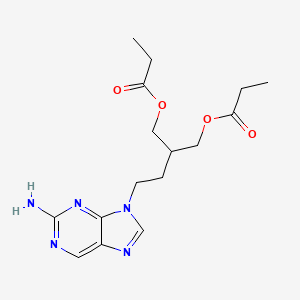
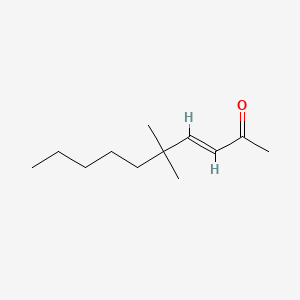
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)

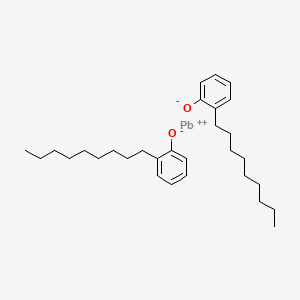

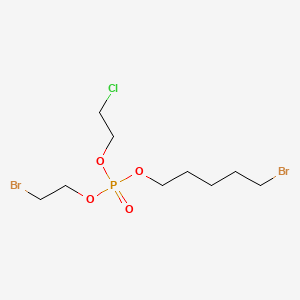
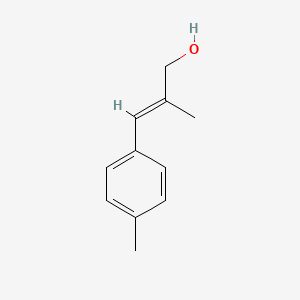

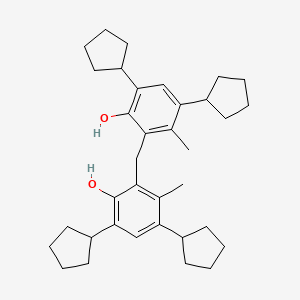
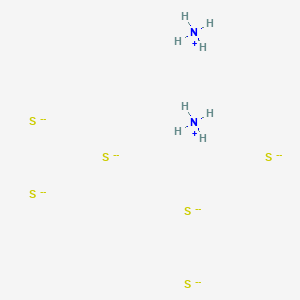
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

